Product packaging for Methyl 4-(4-methoxybenzoyl)benzoate(Cat. No.:CAS No. 71616-84-7)

Methyl 4-(4-methoxybenzoyl)benzoate

Cat. No.: B107407
CAS No.: 71616-84-7
M. Wt: 270.28 g/mol
InChI Key: XISRQQMWSGOFJV-UHFFFAOYSA-N
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Description

Methyl 4-(4-methoxybenzoyl)benzoate ( 71616-84-7) is a benzophenone-based organic compound with the molecular formula C16H14O4 and a molecular weight of 270.28 g/mol . This compound serves as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research. Its structure, featuring both ester and methoxy-substituted benzoyl groups, makes it a valuable precursor for the synthesis of more complex molecules. Research indicates that 4-methoxybenzoyl derivatives are key intermediates in the development of bioactive compounds, such as 4-methoxybenzoylhydrazones, which have been systematically studied for their significant antiglycation activity . Such activity is crucial in investigating therapeutic strategies for managing diabetic complications, positioning this compound as a potential lead in medicinal chemistry research . Furthermore, related esters like methyl 4-methoxybenzoate (methyl anisate) are known to be used as pharmaceutical intermediates and flavoring agents, underscoring the utility of this class of compounds . As a specialist supplier, we provide this compound with guaranteed purity and identity for research applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O4 B107407 Methyl 4-(4-methoxybenzoyl)benzoate CAS No. 71616-84-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(4-methoxybenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-14-9-7-12(8-10-14)15(17)11-3-5-13(6-4-11)16(18)20-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISRQQMWSGOFJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292941
Record name methyl 4-(4-methoxybenzoyl)benzoate
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Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71616-84-7
Record name Benzoic acid, 4-(4-methoxybenzoyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71616-84-7
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Record name NSC 86530
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Record name 71616-84-7
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Record name methyl 4-(4-methoxybenzoyl)benzoate
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Synthetic Methodologies and Reaction Pathway Analysis

Advanced Synthetic Routes for Methyl 4-(4-methoxybenzoyl)benzoate

The synthesis of this compound can be achieved through several advanced routes. The most prominent among these are Friedel-Crafts acylation and the esterification of 4-(4-methoxybenzoyl)benzoic acid. Each method offers distinct advantages and is subject to specific reaction conditions for optimal outcomes.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. scirp.org In the context of synthesizing this compound, this typically involves the reaction of anisole (B1667542) with methyl 4-(chloroformyl)benzoate. This reaction is an example of electrophilic aromatic substitution. tamu.edu

The Friedel-Crafts acylation reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). tamu.edumasterorganicchemistry.com The Lewis acid plays a crucial role by coordinating with the acyl halide, which facilitates the formation of a highly reactive electrophile known as the acylium ion. masterorganicchemistry.com This resonance-stabilized cation is then attacked by the electron-rich aromatic ring of anisole. masterorganicchemistry.com

The methoxy (B1213986) group of anisole is an activating group, directing the incoming electrophile to the ortho and para positions. However, in Friedel-Crafts acylation, the para product is typically favored due to steric hindrance at the ortho position. chemguide.co.uk The reaction proceeds through a sigma complex intermediate, and subsequent deprotonation restores the aromaticity of the ring, yielding the desired acylated product. masterorganicchemistry.comrsc.org While traditional Lewis acids like AlCl₃ are effective, milder catalysts such as zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), or rare-earth metal triflates can also be used, sometimes offering better selectivity and avoiding potential side reactions like demethylation of the methoxy group. stackexchange.com

Optimizing reaction conditions is paramount for maximizing the yield and selectivity of the desired product in Friedel-Crafts acylation. Key parameters that are often investigated include catalyst loading and the choice of solvent. researchgate.netindexcopernicus.com

The amount of Lewis acid catalyst used can significantly impact the reaction's efficiency. In Friedel-Crafts acylation, at least one molar equivalent of the catalyst is often required for each carbonyl group in the acylating agent. sapub.org However, research has focused on developing catalytic systems that require only small, or catalytic, amounts of the Lewis acid. researchgate.net Studies have shown that varying the catalyst loading can affect the reaction rate and, in some cases, the product distribution. For instance, in the acylation of anisole, different catalyst concentrations can influence the formation of isomers and byproducts. The use of highly efficient catalysts, such as certain zeolites or metal triflates, allows for lower catalyst loadings while maintaining high conversion rates. scirp.orgacs.org

Table 1: Effect of Catalyst Loading on Friedel-Crafts Acylation

CatalystCatalyst Loading (mol%)Yield (%)Reference
AlCl₃StoichiometricGood tamu.edu
Zeolite HBEACatalyticUp to 80% frontiersin.org
Sc(OTf)₃0.2 equiv.89% stackexchange.com

This table provides a generalized representation based on literature. Actual yields are substrate and condition specific.

The choice of solvent can have a profound effect on the Friedel-Crafts acylation reaction. Solvents can influence the stability of the acylium ion and the intermediate sigma complex. rsc.orgstackexchange.com Non-polar solvents like carbon disulfide (CS₂) and chlorinated hydrocarbons such as dichloromethane (B109758) (CH₂Cl₂) are commonly used. stackexchange.com In some cases, polar solvents like nitrobenzene (B124822) or nitromethane (B149229) can alter the product distribution. stackexchange.com The solubility of the intermediate complexes in the reaction medium plays a critical role; for example, the insolubility of a product-catalyst complex in a non-polar solvent can drive the reaction towards a specific isomer. stackexchange.com The solvent can also affect the reactivity of the electrophile through solvation. rsc.org

Table 2: Influence of Solvent on Friedel-Crafts Acylation Product Ratio

SolventProduct Ratio (para:ortho)Reference
Carbon Disulfide (CS₂)High para selectivity stackexchange.com
NitrobenzeneCan favor different isomers stackexchange.com
Dichloromethane (CH₂Cl₂)Commonly used, good selectivity tamu.edu

This table illustrates the general trend of solvent effects. Specific ratios depend on the reactants and conditions.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Esterification of Preformed 4-(4-Methoxybenzoyl)benzoic Acid

An alternative and widely used method for synthesizing this compound is through the esterification of 4-(4-methoxybenzoyl)benzoic acid. This two-step approach first involves the Friedel-Crafts acylation of anisole with 4-carboxybenzoyl chloride to produce the carboxylic acid intermediate, which is then esterified.

The esterification is typically carried out by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as concentrated sulfuric acid (H₂SO₄). uomustansiriyah.edu.iq This reaction, known as Fischer esterification, is a reversible process. uomustansiriyah.edu.iq To drive the equilibrium towards the formation of the ester, an excess of methanol is often used, or the water formed during the reaction is removed. tcu.edu The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by methanol. uomustansiriyah.edu.iq Other methods for esterification include reacting the carboxylic acid with diazomethane (B1218177) or using other esterifying agents like dimethyl sulfate. google.comnih.gov

Two-Step Synthetic Procedures

A common and well-established method for synthesizing esters is a two-step process that begins with the activation of a carboxylic acid.

The initial step in this sequence involves the conversion of a carboxylic acid to a more reactive acid chloride. In the context of synthesizing a related compound, 4-methoxybenzyl esters, the use of acid chlorides is a common method. nih.gov This is achieved by reacting the corresponding carboxylic acid with thionyl chloride (SOCl₂). The thionyl chloride acts as a dehydrating and chlorinating agent, converting the carboxylic acid group (-COOH) into an acid chloride group (-COCl). This transformation is crucial as acid chlorides are significantly more reactive towards nucleophiles, such as alcohols, than their parent carboxylic acids.

Following the formation of the acid chloride, the second step is methanolysis. This involves reacting the acid chloride with methanol. The reaction is typically carried out under reflux conditions to ensure a sufficient reaction rate. During methanolysis, the methanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This results in the displacement of the chloride ion and the formation of the methyl ester, this compound. Kinetic studies on the methanolysis of related compounds, such as 4'-substituted 4-benzyloxybenzyl chlorides, have been conducted to understand the reaction mechanisms, which can be either SN1 or SN2 depending on the substrate. rsc.org

Direct Esterification Techniques

Direct esterification, often referred to as Fischer esterification, provides a more direct route to the synthesis of esters. masterorganicchemistry.com This method involves the reaction of a carboxylic acid directly with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comiajpr.com

For the synthesis of this compound, this would involve reacting 4-(4-methoxybenzoyl)benzoic acid with methanol. The reaction is an equilibrium process, and to drive it towards the formation of the ester, a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) is typically employed. masterorganicchemistry.comtcu.edu The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. masterorganicchemistry.com To improve the yield, an excess of methanol is often used, or the water formed during the reaction is removed. tcu.edugoogle.com

Parameter Fischer Esterification
Reactants Carboxylic Acid, Alcohol
Catalyst Strong Acid (e.g., H₂SO₄, TsOH)
Key Feature Equilibrium Reaction
Yield Enhancement Excess Alcohol, Water Removal

Alternative Synthetic Protocols and Emerging Strategies

Research into more efficient and environmentally friendly synthetic methods is ongoing. One emerging strategy involves the use of solid acid catalysts, such as zirconium-based catalysts, to replace traditional liquid acids like sulfuric acid. mdpi.com These solid catalysts offer advantages such as easier separation from the reaction mixture and reduced environmental impact. mdpi.com Another approach is the use of deep eutectic solvents (DESs) based on p-toluenesulfonic acid, which can act as both a catalyst and an extractant, potentially leading to higher yields and simplified purification processes. rsc.org Additionally, methods involving the activation of carboxylic acids with reagents other than thionyl chloride, such as the use of N-acylimidazoles in the presence of pyridinium (B92312) salts, have been explored for the formation of related esters. nih.gov

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting product outcomes. For the synthesis of this compound, the Friedel-Crafts acylation is a key reaction pathway.

Detailed Reaction Mechanism Elucidation for Friedel-Crafts Pathways

The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. sigmaaldrich.combyjus.commasterorganicchemistry.com In the synthesis of the benzophenone (B1666685) core of this compound, this reaction is of central importance.

The mechanism proceeds through the following key steps:

Formation of the Acylium Ion: The reaction is initiated by the interaction of an acyl halide (or anhydride) with a Lewis acid catalyst, commonly aluminum chloride (AlCl₃). byjus.commasterorganicchemistry.com The Lewis acid coordinates to the halogen of the acyl chloride, weakening the carbon-halogen bond. masterorganicchemistry.com This leads to the formation of a highly reactive and resonance-stabilized acylium ion (R-C≡O⁺). sigmaaldrich.combyjus.com

Electrophilic Attack: The electron-rich aromatic ring (in this case, anisole or a related methoxy-substituted benzene (B151609) derivative) acts as a nucleophile and attacks the electrophilic acylium ion. byjus.com This attack temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex. byjus.com

Deprotonation and Restoration of Aromaticity: A weak base, often the [AlCl₄]⁻ complex formed in the first step, removes a proton from the carbon atom that was attacked by the electrophile. byjus.commasterorganicchemistry.com This deprotonation step regenerates the aromatic ring, yielding the acylated product, a ketone. byjus.com The catalyst is also regenerated in this process. byjus.com

A significant advantage of Friedel-Crafts acylation is that the resulting ketone product is deactivated towards further substitution, which helps to prevent polysubstitution. organic-chemistry.org

Reactant Role
Acyl Halide/Anhydride (B1165640)Source of the acyl group
Aromatic RingNucleophile
Lewis Acid (e.g., AlCl₃)Catalyst, generates the electrophile

Kinetic and Thermodynamic Aspects of Esterification Processes

Fischer esterification is fundamentally a thermodynamically controlled process, meaning the reaction is reversible and governed by an equilibrium between reactants and products. wikipedia.orgorganic-chemistry.org To achieve high yields of this compound, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of methanol or by removing the water byproduct as it forms, often through Dean-Stark distillation. wikipedia.orgorganic-chemistry.org

Kinetic studies on the esterification of benzoic acid and its derivatives provide insight into the reaction rates. The reaction is often slow, with typical times ranging from hours to days depending on the conditions. wikipedia.orgacademax.com Studies on similar systems, such as the esterification of benzoic acid with various alcohols, have determined the reaction to be first-order with respect to the carboxylic acid. dnu.dp.ua The rate of reaction is significantly influenced by temperature, with an increase in temperature generally leading to a faster rate. nih.gov For instance, in the synthesis of methyl benzoate (B1203000), optimal conditions involved a reaction temperature of 353.15 K (80°C) for 4 hours. academax.comresearchgate.net

The activation energy (Ea) for the esterification of benzoic acid derivatives has been experimentally determined in several studies. For the self-catalyzed esterification of 4-hydroxybenzoic acid (a related structure), the activation energy was found to be 44.1 kJ/mol. researchgate.net In another study involving the esterification of benzoic acid with 1-butyl alcohol, the activation energy for the forward reaction was 58.40 kJ/mol, while for the reverse reaction (hydrolysis), it was 57.70 kJ/mol. dnu.dp.ua These values underscore that a significant energy input is required to overcome the reaction barrier.

Table 1: Kinetic Parameters for Related Benzoic Acid Esterification Reactions

Carboxylic AcidAlcoholCatalystActivation Energy (Ea) (kJ/mol)Reaction Order (w.r.t. Acid)Reference
Benzoic Acid1-Butyl Alcoholp-Toluenesulfonic acid58.40First dnu.dp.ua
4-Hydroxybenzoic AcidMethanolSelf-catalyzed44.1Second researchgate.net
Benzoic AcidMethanolFunctionalized Silica Gel (S1)65.9First researchgate.net
Benzoic AcidMethanolFunctionalized Silica Gel (S3)44.9First researchgate.net

Derivatization Strategies and Analogue Synthesis

This compound serves as a versatile scaffold for the synthesis of a wide array of analogues through modification of its functional groups.

Modification of the Methoxy Group

The methoxy group (-OCH₃) is a key site for derivatization. A common strategy involves demethylation to yield the corresponding phenol, methyl 4-(4-hydroxybenzoyl)benzoate. This transformation can be achieved using various reagents, such as boron tribromide (BBr₃) or hydrobromic acid (HBr). The resulting hydroxyl group can then be re-alkylated with different alkyl halides to introduce novel ether linkages, providing access to a library of analogues with varying chain lengths or functionalities. google.com

Modification of the Benzoyl Moiety

The two phenyl rings of the benzophenone core offer opportunities for substitution reactions. nih.gov Friedel-Crafts acylation or alkylation can introduce substituents onto the aromatic rings, although regioselectivity can be a challenge. mdpi.com More controlled modifications can be achieved through directed ortho-metalation or by using pre-functionalized starting materials. For instance, starting with a substituted benzoyl chloride or a substituted anisole in a Friedel-Crafts reaction would lead to derivatives with specific substitution patterns on either ring. mdpi.comresearchgate.net

Nucleophilic Substitution Reactions of the Ester Group

The methyl ester group is susceptible to various nucleophilic acyl substitution reactions.

Hydrolysis: The ester can be readily hydrolyzed back to the parent carboxylic acid, 4-(4-methoxybenzoyl)benzoic acid, under either acidic or basic conditions. chemspider.com Basic hydrolysis, or saponification, using a reagent like sodium hydroxide (B78521) followed by an acidic workup is a high-yielding method. chemspider.com

Transesterification: By reacting this compound with a different alcohol in the presence of an acid or base catalyst, the methyl group can be exchanged for a different alkyl or aryl group, yielding a new ester. nih.gov

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding primary, secondary, or tertiary amide. This reaction often requires heating or catalytic activation to proceed efficiently.

Oxidation and Reduction of Functional Groups

The primary functional groups available for oxidation or reduction are the ketone of the benzoyl moiety and the methyl ester.

Reduction: The benzophenone ketone can be selectively reduced to a secondary alcohol, yielding methyl 4-((4-methoxyphenyl)(hydroxy)methyl)benzoate. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The ester group can also be reduced to a primary alcohol, typically requiring a stronger reducing agent like LiAlH₄.

Oxidation: While the core structure is relatively stable to oxidation, if the benzoyl ketone were first reduced to an alcohol, it could be re-oxidized back to the ketone using reagents like Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC). nih.gov

Synthesis of Novel Hybrid Structures

This compound can act as a building block for creating more complex hybrid molecules. This approach involves linking the benzophenone scaffold to other biologically active motifs. nih.gov For example, the carboxylic acid derived from the hydrolysis of the ester can be coupled with other molecules, such as amines or alcohols, using standard peptide coupling reagents. This strategy has been used to synthesize benzophenone derivatives linked to moieties like thiazole (B1198619) or stavudine, aiming to create compounds with combined or enhanced biological activities. nih.govresearchgate.net

Table 2: Summary of Derivatization Reactions

SectionReaction TypeReagents/ConditionsProduct Type
2.3.1DemethylationBBr₃ or HBrPhenol derivative
2.3.1AlkylationAlkyl halide, BaseNovel ether derivative
2.3.2Friedel-Crafts AcylationAcyl chloride, AlCl₃Substituted benzophenone
2.3.3Hydrolysis (Saponification)NaOH, then H₃O⁺Carboxylic acid
2.3.3TransesterificationR'OH, Acid or Base catalystNew ester (R' ester)
2.3.3AmidationR'₂NH, HeatAmide
2.3.4Ketone ReductionNaBH₄ or LiAlH₄Secondary alcohol
2.3.5Amide CouplingHydrolyzed acid + Amine, Coupling agentHybrid amide structure

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds by mapping the chemical environments of hydrogen and carbon atoms.

¹H NMR Spectral Assignments and Interpretation

The ¹H NMR spectrum of Methyl 4-(4-methoxybenzoyl)benzoate provides detailed information about the number of different types of protons and their neighboring environments. The aromatic region of the spectrum is expected to show distinct signals for the two substituted benzene (B151609) rings. The protons on the benzoate (B1203000) ring, being adjacent to the electron-withdrawing ester group, would appear at a different chemical shift compared to the protons on the methoxy-substituted benzoyl ring. Furthermore, the spectrum would feature sharp singlets corresponding to the non-coupled protons of the methyl ester and methoxy (B1213986) groups.

Expected ¹H NMR Spectral Data:

Aromatic Protons (AA'BB' system for the 4-methoxybenzoyl group): Two doublets are anticipated, one for the protons ortho to the methoxy group and another for the protons ortho to the carbonyl group.

Aromatic Protons (AA'BB' system for the methyl benzoate group): Two doublets are expected for the protons on this ring.

Methoxy Protons (-OCH₃): A singlet, typically integrating to three protons.

Methyl Ester Protons (-COOCH₃): A singlet, also integrating to three protons.

Precise chemical shifts (δ, in ppm), coupling constants (J, in Hz), and integration values are critical for unambiguous assignment.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the carbonyl carbons of the ketone and ester groups, the quaternary carbons, the methoxy and methyl ester carbons, and the various aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the nature of the substituent on each ring.

Expected ¹³C NMR Data Table:

Carbon Atom Expected Chemical Shift (δ, ppm)
Ketone Carbonyl (C=O) ~195 ppm
Ester Carbonyl (C=O) ~166 ppm
Methoxy Carbon (-OCH₃) ~55 ppm
Methyl Ester Carbon (-OCH₃) ~52 ppm

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is utilized to identify the principal functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum would prominently display strong absorption bands corresponding to the two different carbonyl groups (ketone and ester) and the carbon-oxygen bonds of the ether and ester functionalities.

Characteristic IR Absorption Bands:

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Ketone C=O Stretch 1685-1665
Ester C=O Stretch 1725-1705
C-O (Ester) Stretch 1300-1200
C-O (Ether) Stretch 1275-1200 (asymmetric), 1075-1020 (symmetric)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

HRMS is a critical technique for confirming the elemental composition of a newly synthesized compound by providing a highly accurate mass measurement of its molecular ion. The molecular formula of this compound is C₁₆H₁₄O₄. HRMS analysis would compare the experimentally measured exact mass to the theoretically calculated mass.

Molecular Formula Validation Data:

Parameter Value
Molecular Formula C₁₆H₁₄O₄
Calculated Monoisotopic Mass 270.0892 g/mol

A close match between the found and calculated mass (typically within 5 ppm error) validates the proposed molecular formula.

Purity Assessment Techniques in Research Synthesis

Following synthesis, assessing the purity of the product is a crucial step. For solid compounds like this compound, several methods are routinely employed. Thin-layer chromatography (TLC) is often used for rapid monitoring of reaction progress and initial purity checks. For purification, flash column chromatography is a standard technique. High-performance liquid chromatography (HPLC) can be developed as a quantitative method to determine the purity with high accuracy. The sharpness of the melting point is also a traditional indicator of purity. A pure crystalline solid will typically exhibit a sharp melting range.

Computational Chemistry and Molecular Modeling

Ligand-Target Docking Studies

Ligand-target docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target molecule, typically a protein receptor. This technique is crucial for understanding the potential mechanism of action of a compound and for drug design.

Screening Analogs Against Target Proteins

In a typical study, Methyl 4-(4-methoxybenzoyl)benzoate and its structural analogs would be screened against a panel of target proteins known to be implicated in various diseases. For instance, based on the activities of related benzophenone (B1666685) derivatives, potential targets could include enzymes like cyclooxygenases (COX-1 and COX-2), various protein kinases, or receptors such as the estrogen receptor. chemsrc.com The process involves preparing the three-dimensional structures of the ligands and the target proteins for computational docking simulations.

For example, a study on benzophenone-based 1,2,3-triazole hybrids performed molecular docking against the PBP6 of E. coli and ERK2 to assess their potential as antibacterial and anticancer agents. rsc.org Similarly, this compound could be docked into the active sites of relevant proteins to explore its potential biological activities.

Prediction of Binding Energies and Favorable Interactions

Molecular docking simulations yield a binding energy score, which estimates the strength of the interaction between the ligand and the target protein. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. The analysis also reveals the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

In a hypothetical docking study of this compound against a target protein, the results might be presented as shown in the interactive table below. The data would highlight the key amino acid residues involved in the binding and the nature of the interactions. For instance, the methoxy (B1213986) group might act as a hydrogen bond acceptor, while the phenyl rings could engage in hydrophobic interactions within the binding pocket. A study on 4-formyl-2-methoxyphenyl-4-chlorobenzoate, a related compound, predicted a binding energy of -8.18 kcal/mol with the COX-2 receptor, suggesting a better potential activity than its precursor, vanillin. fip.org

Table 1: Hypothetical Docking Results for this compound

Target ProteinBinding Energy (kcal/mol)Interacting ResiduesInteraction Type
Protein Kinase A-8.5Val56, Leu173Hydrophobic
Lys72Hydrogen Bond with Carbonyl Oxygen
Estrogen Receptor Alpha-7.9Phe404, Leu387Hydrophobic
Arg394Hydrogen Bond with Methoxy Oxygen

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent the results of actual experiments.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of new compounds and for guiding the design of more potent analogs.

Correlation of Electronic Parameters with Biological Activity

In a QSAR study, various molecular descriptors are calculated for a set of compounds with known biological activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods are then used to develop a regression model that correlates these descriptors with the observed activity.

For a series of analogs of this compound, a QSAR model might reveal that the biological activity is positively correlated with the presence of electron-donating groups like the methoxy group and negatively correlated with steric hindrance at certain positions. A study on benzophenone derivatives as antimalarial agents found that compounds with electron-releasing functional groups and lower potential energies exhibited good activity. nih.gov

Predictive Models for Optimal Substitutions

A well-validated QSAR model can be used to predict the biological activity of novel compounds that have not yet been synthesized. By analyzing the QSAR equation, researchers can identify which structural modifications are likely to enhance the desired activity. For example, the model might suggest that adding a hydroxyl group at a specific position on one of the phenyl rings could increase the binding affinity to a target protein due to the formation of an additional hydrogen bond.

The general form of a QSAR equation is:

Biological Activity = c0 + c1 * Descriptor1 + c2 * Descriptor2 + ...

Where c0, c1, c2 are coefficients determined from the regression analysis.

In Silico Assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

The ADMET profile of a compound is a critical determinant of its potential as a drug candidate. In silico tools can predict these properties early in the drug discovery process, helping to identify compounds with unfavorable pharmacokinetic or toxicity profiles. nih.gov

Various computational models are available to predict properties such as oral bioavailability, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicities like mutagenicity and carcinogenicity. ambeed.comresearchgate.net These predictions are often based on large datasets of experimentally determined ADMET properties and use machine learning algorithms. scielo.br

For this compound, an in silico ADMET prediction might generate data similar to that shown in the interactive table below. Such a profile would provide a preliminary assessment of the compound's drug-likeness and potential liabilities. For example, a study of a synthesized Schiff base showed high predicted gastrointestinal absorption and the ability to cross the blood-brain barrier. rsc.org

Table 2: Predicted ADMET Properties of this compound

PropertyPredicted ValueInterpretation
Human Intestinal AbsorptionHighGood absorption from the gut
Blood-Brain Barrier PenetrationLowUnlikely to have significant CNS effects
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions via this enzyme
Ames MutagenicityNon-mutagenicLow risk of being a mutagen
HepatotoxicityLowLow risk of liver damage

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent the results of actual experiments.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. In the context of this compound, MD simulations can provide valuable insights into its conformational flexibility and its potential interactions with biological targets. While specific MD studies on this exact molecule are not extensively documented in publicly available literature, we can infer its likely behavior based on computational studies of structurally similar benzophenone derivatives.

The conformational landscape of benzophenones is largely defined by the torsional or dihedral angles of the two phenyl rings relative to the central carbonyl group. These "ring twists" are influenced by both steric hindrance and electronic effects of the substituents on the phenyl rings. nih.gov For unsubstituted benzophenone, the two rings are typically twisted out of the plane of the carbonyl group. In the case of this compound, the methoxy and the methyl benzoate (B1203000) groups at the para positions are not expected to introduce significant steric clashes that would drastically alter the fundamental twisted conformation of the benzophenone core. However, electronic effects of these substituents can influence the electron distribution and, consequently, the rotational barrier around the phenyl-carbonyl bonds.

A study on various substituted benzophenones revealed a range of dihedral angles, demonstrating the conformational flexibility of this scaffold. For example, 4,4'-disubstituted benzophenones exhibit varied ring twist angles depending on the nature of the substituents. nih.gov It is reasonable to hypothesize that this compound would adopt a conformation where the two rings are non-coplanar, which is a common feature for many benzophenone derivatives. nih.govresearchgate.net

The following table summarizes the observed dihedral angles for some related benzophenone derivatives, which helps in contextualizing the probable conformational space of this compound.

CompoundDihedral Angle (°)Reference
2,2'-dihydroxy-4,4'-dimethoxybenzophenone37.85 nih.gov
4,4'-bis(diethylamino)benzophenone49.83 nih.gov
3,4-dihydroxybenzophenone49.84 nih.gov
3-hydroxybenzophenone51.61 nih.gov
4-Chloro-4'-hydroxybenzophenone64.66 nih.gov
2-amino-2',5-dichlorobenzophenone83.72 nih.gov

MD simulations can further elucidate the dynamics of these conformational states. For instance, simulations could reveal the energy barriers between different twisted conformations and the timescale of their interchange.

When considering binding dynamics, MD simulations can model the interaction of this compound with a target protein's active site. These simulations can predict the stability of the binding pose, identify key interacting amino acid residues, and quantify the binding free energy. The carbonyl group of the benzophenone core is a key hydrogen bond acceptor, and the methoxy and methyl benzoate groups can engage in various non-covalent interactions, including hydrophobic and van der Waals interactions. nih.govnih.gov A direct ab initio molecular dynamics study on a benzophenone-water complex highlighted the role of the carbonyl group in forming hydrogen bonds, a crucial aspect of its interaction with biological macromolecules. rsc.org

Advanced In Silico Design of Novel Analogs

The principles of in silico drug design can be effectively applied to this compound to develop novel analogs with potentially enhanced biological activities. This process typically involves a cycle of computational design, synthesis, and experimental testing. patsnap.com

The design of new analogs can start with the core structure of this compound as a scaffold. Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can be employed to identify the key structural features responsible for a desired biological effect. patsnap.com For instance, if this molecule is identified as a hit in a screening campaign, these methods can guide the modification of its structure to improve potency and selectivity.

Virtual screening is a powerful in silico technique for discovering novel analogs. nih.govresearchgate.net Large chemical databases can be screened to find compounds that are structurally similar to this compound or that fit a pharmacophore model derived from it. These hits can then be subjected to molecular docking studies to predict their binding affinity to a specific target. nih.gov

Lead optimization is another critical phase where computational chemistry plays a significant role. patsnap.comfrontiersin.org Once a promising analog is identified, its properties can be fine-tuned. For example, modifications can be made to the methoxy or methyl benzoate moieties to improve binding affinity, selectivity, or pharmacokinetic properties. Computational tools can predict the impact of these modifications before the actual synthesis is carried out, thus saving time and resources. nih.govupenn.edu

Several studies have demonstrated the successful application of these principles to the benzophenone scaffold for developing inhibitors for various targets. For example, benzophenone derivatives have been designed and evaluated as inhibitors of HIV-1 reverse transcriptase, urease, and presenilin proteins, showcasing the versatility of this chemical scaffold in drug discovery. nih.govnih.govnih.gov In these studies, researchers utilized molecular docking and structure-activity relationship (SAR) analyses to guide the design of new analogs with improved inhibitory activities. nih.gov

The general workflow for the in silico design of novel analogs of this compound would involve:

Target Identification: Identifying the biological target of interest.

Binding Site Analysis: Characterizing the binding site of the target protein.

Virtual Screening/Fragment-Based Design: Identifying new molecular fragments or full compounds that can potentially bind to the target.

Lead Optimization: Modifying the lead compounds to enhance their biological activity and drug-like properties.

ADMET Prediction: Computationally predicting the absorption, distribution, metabolism, excretion, and toxicity profiles of the designed analogs.

The following table provides a conceptual overview of how different computational techniques can be applied in the design of novel analogs based on the this compound scaffold.

Computational TechniqueApplication in Analog Design
Molecular DockingPredicts the binding mode and affinity of new analogs to the target protein. nih.gov
QSAREstablishes a mathematical relationship between the chemical structure and biological activity to guide the design of more potent compounds. patsnap.com
Pharmacophore ModelingIdentifies the essential 3D arrangement of chemical features required for biological activity, which can be used to screen for new scaffolds.
Molecular Dynamics SimulationsAssesses the stability of the protein-ligand complex and the conformational dynamics of the designed analogs. nih.gov
Free Energy CalculationsProvides a more accurate estimation of the binding affinity of the designed analogs.

Through the iterative application of these in silico methods, novel analogs of this compound with tailored biological profiles can be rationally designed.

Applications and Future Directions in Research

Role in Drug Discovery and Development

Methyl 4-(4-methoxybenzoyl)benzoate and related aromatic methoxycarboxylates serve as valuable building blocks and intermediates in the synthesis of pharmaceuticals. sigmaaldrich.comgoogle.com The ester and ketone functionalities, along with the substituted benzene (B151609) rings, provide a versatile platform for creating more complex and pharmacologically active molecules.

Research has demonstrated the importance of substituted benzoates and related structures in developing new therapeutic agents. For instance, derivatives of methyl benzoate (B1203000) have been identified as inhibitors of the pentose (B10789219) phosphate (B84403) pathway (PPP), a metabolic route crucial for cancer progression, making them potential leads for new anticancer drugs. nih.gov In one study, methyl benzoate derivatives showed inhibitory effects on key enzymes of the PPP, glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD). nih.gov Similarly, a related compound, 4-(4-methylbenzamino)benzoate, was found to suppress the differentiation of adipocytes, suggesting its potential as an antiobesity agent. researchgate.net

The utility of this chemical class is further underscored by its use in the synthesis of established drugs. Methyl 3-hydroxy-4-methoxybenzoate, a compound structurally similar to this compound, is a key starting material in a novel synthesis of Gefitinib, an important anticancer drug that targets the epidermal growth factor receptor (EGFR). mdpi.com Furthermore, esters of 4-(aminomethyl)benzoic acid are recognized as crucial intermediates for producing active pharmaceutical ingredients. google.com These examples highlight the role of the substituted benzoate framework as a cornerstone in the architecture of medicinally relevant molecules.

Table 1: Therapeutic Potential of Structurally Related Benzoates

Related CompoundTherapeutic AreaMechanism/ApplicationSource
Methyl benzoate derivativesOncology, Infectious DiseaseInhibitors of the Pentose Phosphate Pathway (PPP) nih.gov
Methyl 3-hydroxy-4-methoxybenzoateOncologyPrecursor for the synthesis of Gefitinib (anti-cancer drug) mdpi.com
4-(4-methylbenzamino)benzoateObesitySuppresses adipocyte differentiation researchgate.net
Methyl 2-(4-hydroxybenzoyl)benzoateGastroenterologyPrecursor for the synthesis of Pitofenone (antispasmodic) nih.gov

Contribution to Chemical Biology Research

Chemical biology aims to understand and manipulate biological systems using chemical tools. While direct research on this compound as a chemical probe is not extensively documented, its structural motifs are prevalent in compounds used for such studies.

Though specific studies using this compound to elucidate protein functions are not prominent in the literature, the benzophenone (B1666685) core is a well-known photoreactive group used in photoaffinity labeling. This technique allows researchers to covalently link a small molecule probe to its protein target upon UV irradiation, enabling the identification of binding partners and the characterization of binding sites. The potential exists to modify this compound to create such probes for identifying novel protein interactions.

Substituted methyl benzoates have been effectively used to explore and modulate biological pathways. A notable example is the investigation of the pentose phosphate pathway (PPP), which plays a vital role in cellular biosynthesis and redox balance. nih.gov Researchers have used methyl benzoate derivatives to inhibit the key PPP enzymes G6PD and 6PGD. nih.gov By studying the effects of these inhibitors, scientists can dissect the roles of the PPP in disease states like cancer and malaria, potentially uncovering new therapeutic strategies. nih.gov This approach showcases how compounds structurally related to this compound can serve as chemical tools to probe and understand complex biological networks. nih.gov

Table 2: Inhibition of Pentose Phosphate Pathway Enzymes by Methyl Benzoate Derivatives

EnzymeInhibitor ClassSignificance of PathwaySource
Glucose 6-phosphate dehydrogenase (G6PD)Methyl 4-amino benzoatesRate-limiting step of the PPP, crucial for NADPH production. nih.gov
6-phosphogluconate dehydrogenase (6PGD)Methyl 4-amino benzoatesGenerates NADPH and precursors for nucleotide biosynthesis. nih.gov

Utilization as a Precursor in Complex Molecule Synthesis

One of the most significant applications of this compound and its isomers is their role as starting materials or intermediates in the construction of more complex chemical architectures. sigmaaldrich.commdpi.com Their defined stereochemistry and reactive handles make them ideal building blocks in multi-step organic synthesis.

Table 3: Methoxy-Substituted Benzoates as Precursors

Precursor CompoundComplex Molecule SynthesizedClass of Final MoleculeSource
Methyl 2-(4-hydroxybenzoyl)benzoatePitofenoneAntispasmodic Drug nih.gov
Methyl 3-hydroxy-4-methoxybenzoateGefitinibAnticancer Drug (EGFR Inhibitor) mdpi.com

Challenges and Opportunities in this compound Research

Despite its potential, research focused specifically on this compound faces certain challenges. A primary challenge is the limited number of studies investigating its specific biological activities. While the activities of related compounds provide a strong rationale for investigation, dedicated screening programs are needed to uncover its unique pharmacological or material properties. Furthermore, developing highly efficient, scalable, and environmentally friendly synthetic routes remains an ongoing objective for this and many other fine chemicals.

These challenges, however, create significant opportunities. There is a clear opportunity to perform extensive biological screening of this compound and its novel derivatives against a wide range of therapeutic targets, including kinases, metabolic enzymes, and receptors. Given the photoreactive nature of the benzophenone core, an opportunity exists to develop it into a photoaffinity probe for chemical biology research. In materials science, its rigid, aromatic structure suggests potential applications in the development of novel polymers or liquid crystals, an area that remains largely unexplored.

Emerging Research Areas for Substituted Benzoyl Esters

The broader class of substituted benzoyl esters, to which this compound belongs, is the subject of several emerging areas of research.

Novel Antimicrobial Agents: Recent research has focused on designing novel substituted benzyl (B1604629) esters as potent antifungal agents. nih.gov A 2024 study detailed the synthesis of chloro-substituted benzyl esters with significant activity against Botrytis cinerea, a common plant pathogen. nih.gov This work highlights the potential for developing new agrochemicals and antifungal medicines based on this scaffold. nih.gov

Advanced Drug Delivery and Design: In the cutting-edge field of PROteolysis TArgeting Chimeras (PROTACs), linker design is critical for efficacy. Amide-to-ester substitutions within these linkers are being explored as a strategy to improve the permeability and cellular activity of these next-generation drugs. nih.gov This places ester-containing fragments at the forefront of modern medicinal chemistry.

Green and Sustainable Materials: Benzyl esters derived from renewable resources like vegetable oils are being investigated as sustainable alternatives to petroleum-based products. researchgate.net For example, benzyl esters from coconut and palm oil have been successfully used as processing oils in the rubber industry, improving properties like viscosity and filler dispersion while offering a greener footprint. researchgate.net

These emerging fields demonstrate the continued relevance and expanding utility of the substituted benzoyl ester framework, paving the way for future research and applications of compounds like this compound.

Conclusion

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-(4-methoxybenzoyl)benzoate, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Esterification : React 4-methoxybenzoic acid with methyl 4-hydroxybenzoate using acid catalysts (e.g., H₂SO₄) under reflux. Monitor reaction progression via TLC or HPLC .
  • Schotten-Baumann Acylation : Use 4-methoxybenzoyl chloride and methyl 4-hydroxybenzoate in a biphasic solvent system (e.g., NaOH/CH₂Cl₂) to minimize side reactions. Optimize stoichiometry (1:1.2 molar ratio) and temperature (0–5°C) to suppress hydrolysis .
  • Yield Optimization : Employ Dean-Stark traps for water removal in esterification, or use microwave-assisted synthesis to reduce reaction time and improve purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : Confirm ester and ketone groups via ¹H NMR (δ 3.8–4.0 ppm for methoxy groups; δ 8.0–8.2 ppm for aromatic protons) and ¹³C NMR (δ 165–170 ppm for carbonyl carbons) .
  • FT-IR : Identify ester C=O (~1720 cm⁻¹) and aromatic C-O (~1250 cm⁻¹) stretches .
  • HPLC/MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for purity analysis and molecular ion confirmation (e.g., [M+H]⁺ at m/z 300.3) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous washes to prevent environmental contamination .
  • Storage : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound derivatives?

  • Methodology :

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX software for structure refinement. Key parameters: space group (e.g., P2₁/c), R-factor (<5%), and hydrogen-bonding networks .
  • Electron Density Maps : Analyze residual density to confirm substituent orientation (e.g., methoxy vs. benzoyl group torsion angles) .
  • Case Study : Compare experimental data with computational models (DFT) to validate bond lengths/angles and detect polymorphism .

Q. What mechanistic insights explain unexpected byproducts during the synthesis of this compound?

  • Methodology :

  • Reaction Monitoring : Use in-situ IR or Raman spectroscopy to detect intermediates (e.g., acyl chlorides or diketones) .
  • Byproduct Identification : Isolate impurities via preparative HPLC and characterize using HRMS and 2D NMR (e.g., COSY, HSQC). Common byproducts include hydrolyzed acids or dimerized esters .
  • Kinetic Studies : Vary reaction temperature and catalyst loading to determine rate-limiting steps (e.g., acylation vs. esterification) .

Q. How can computational chemistry guide the design of this compound analogs with enhanced bioactivity?

  • Methodology :

  • Docking Studies : Screen analogs against target proteins (e.g., cyclooxygenase-2) using AutoDock Vina. Prioritize substituents with favorable binding energies (ΔG < −8 kcal/mol) .
  • QSAR Modeling : Correlate electronic parameters (Hammett σ) with antimicrobial IC₅₀ values to predict optimal methoxy/benzoyl substitutions .
  • ADMET Prediction : Use SwissADME to assess solubility (LogP < 3) and metabolic stability (CYP450 inhibition) .

Q. What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?

  • Methodology :

  • Continuous Flow Reactors : Improve heat/mass transfer and reduce side reactions (e.g., hydrolysis) compared to batch processes .
  • Catalyst Recycling : Immobilize acid catalysts on silica or magnetic nanoparticles to reduce waste and costs .
  • Crystallization Optimization : Use anti-solvent (e.g., hexane) addition to enhance crystal purity and yield (>90%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.